1-Pyrrolidinecarboxylic acid, 3-azido-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4R)-rel-
CAS No.:
Cat. No.: VC13616223
Molecular Formula: C9H16N4O3
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O3 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H16N4O3/c1-9(2,3)16-8(15)13-4-6(11-12-10)7(14)5-13/h6-7,14H,4-5H2,1-3H3/t6-,7-/m1/s1 |
| Standard InChI Key | CSWBTQKOSPXYIE-RNFRBKRXSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N=[N+]=[N-] |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)N=[N+]=[N-] |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom. Key functional groups include:
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A tert-butyl ester at the 1-position, providing steric protection for the carboxylic acid group.
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An azido group (-N₃) at the 3-position, enabling click chemistry applications.
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A hydroxyl group (-OH) at the 4-position, contributing to hydrogen-bonding interactions.
The stereochemical designation (3R,4R)-rel- indicates the relative configuration of the azido and hydroxyl groups on the pyrrolidine ring. Computational models suggest that this configuration optimizes intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom, stabilizing the molecule’s conformation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₄O₃ | |
| Molecular Weight | 228.25 g/mol | |
| CAS Registry Number | 143700-05-4 | |
| IUPAC Name | tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate |
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, prioritizing stereochemical control and functional group compatibility:
Step 1: Pyrrolidine Ring Formation
Aza-Michael addition or cyclization of γ-amino alcohols yields the pyrrolidine scaffold. For example, reacting 4-aminobutanol with acrylonitrile under basic conditions generates the pyrrolidine core.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Aminobutanol, acrylonitrile, K₂CO₃ | 78 | |
| 2 | NaN₃, DMF, 80°C, 12h | 85 | |
| 3 | Boc₂O, Et₃N, THF, rt, 6h | 92 |
Purification and Analysis
Purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) ensure product integrity. The azido group’s signature IR absorption at ~2100 cm⁻¹ confirms successful functionalization.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate thermal stability, with decomposition observed above 150°C. Its solubility profile includes:
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High solubility in polar aprotic solvents (DMF, DMSO).
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Low solubility in water (<1 mg/mL) due to the hydrophobic tert-butyl group.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.60 (m, 2H, NCH₂), 3.90 (dd, J = 8.0 Hz, 1H, CHN₃), 4.20 (br s, 1H, OH) .
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¹³C NMR (100 MHz, CDCl₃): δ 28.2 (Boc CH₃), 80.1 (Boc C), 155.2 (C=O).
Chemical Reactivity and Applications
Azide-Alkyne Cycloaddition
The azido group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages. This reaction is pivotal in:
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Bioconjugation: Attaching fluorescent tags or drug molecules to biomolecules.
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Polymer Chemistry: Synthesizing cross-linked hydrogels for drug delivery.
Hydroxyl Group Functionalization
The hydroxyl group undergoes acylation or sulfonation, enabling further derivatization. For instance, reaction with acetic anhydride yields the corresponding acetate ester, enhancing lipophilicity .
Research Findings and Future Directions
Challenges and Opportunities
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Stereochemical Purity: Scalable asymmetric synthesis methods remain underdeveloped.
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Toxicity Profiling: Azido compounds require rigorous safety evaluations due to potential mutagenicity .
Future research should prioritize catalytic asymmetric synthesis and in vivo efficacy studies to unlock this compound’s full potential.
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